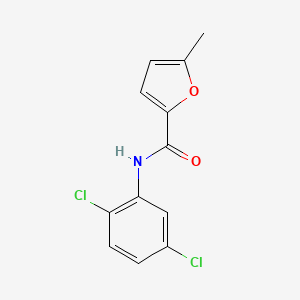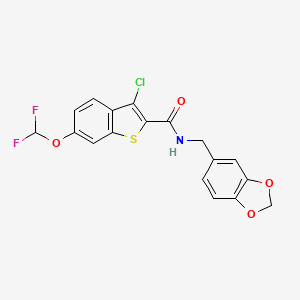![molecular formula C13H20N2O3S B14931012 1-[(3-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane](/img/structure/B14931012.png)
1-[(3-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane is a chemical compound that belongs to the class of sulfonyl diazepanes. This compound is characterized by the presence of a methoxyphenyl group attached to a sulfonyl moiety, which is further connected to a diazepane ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 1-[(3-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane typically involves several steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 3-methoxybenzenesulfonyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
1-[(3-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The methoxy group in the phenyl ring can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(3-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industrial applications, the compound is used in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 1-[(3-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The diazepane ring may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
1-[(3-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane can be compared with other similar compounds, such as:
1-[(4-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
1-[(3-Fluorophenyl)sulfonyl]-4-methyl-1,4-diazepane: The fluorine substitution can lead to different chemical and biological properties.
1-[(3-Methoxyphenyl)sulfonyl]-4-ethyl-1,4-diazepane: The ethyl substitution on the diazepane ring can affect the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H20N2O3S |
|---|---|
Peso molecular |
284.38 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)sulfonyl-4-methyl-1,4-diazepane |
InChI |
InChI=1S/C13H20N2O3S/c1-14-7-4-8-15(10-9-14)19(16,17)13-6-3-5-12(11-13)18-2/h3,5-6,11H,4,7-10H2,1-2H3 |
Clave InChI |
CXHTVDQTZDNEPB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-methyl-3-(trifluoromethyl)phenyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14930939.png)
methanone](/img/structure/B14930943.png)
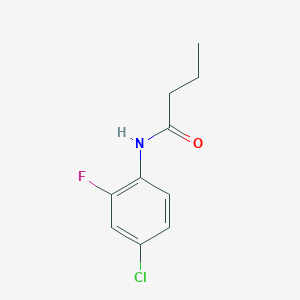

![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B14930950.png)
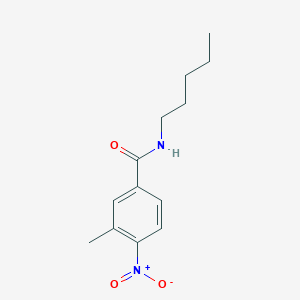
![N-cyclohexyl-2-({5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14930965.png)
![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(morpholin-4-yl)propanamide](/img/structure/B14930972.png)
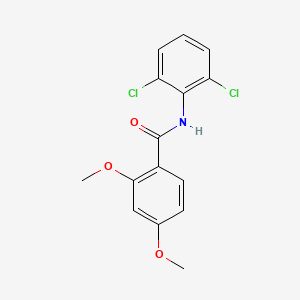

![4-[(5-chlorothiophen-2-yl)methyl]-N-[4-(propan-2-yl)phenyl]piperazine-1-carboxamide](/img/structure/B14931011.png)
